[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524968
InChI: InChI=1S/C9H11N3.2ClH.H2O/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;;/h2-4,6H,5,10H2,1H3;2*1H;1H2
SMILES: CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl
Molecular Formula: C9H15Cl2N3O
Molecular Weight: 252.14 g/mol

[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate

CAS No.:

Cat. No.: VC13524968

Molecular Formula: C9H15Cl2N3O

Molecular Weight: 252.14 g/mol

* For research use only. Not for human or veterinary use.

[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate -

Specification

Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14 g/mol
IUPAC Name (7-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrate;dihydrochloride
Standard InChI InChI=1S/C9H11N3.2ClH.H2O/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;;/h2-4,6H,5,10H2,1H3;2*1H;1H2
Standard InChI Key RKCCJQDWPVCWNX-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl
Canonical SMILES CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₉H₁₅Cl₂N₃O, with a molecular weight of 252.14 g/mol. Its IUPAC name is (7-methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrate dihydrochloride, reflecting the methyl substitution at the 7-position of the imidazopyridine core, the primary amine group on the methyl side chain at the 2-position, and the dihydrochloride salt formation .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₅Cl₂N₃O
Molecular Weight252.14 g/mol
CAS NumberNot publicly disclosed
SMILES NotationCC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl
InChI KeyRKCCJQDWPVCWNX-UHFFFAOYSA-N

The SMILES string CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl encodes the imidazopyridine backbone, methyl groups, amine substituent, and counterions. X-ray crystallography data, though unavailable in public sources, would likely confirm the planar geometry of the aromatic system and the tetrahedral coordination of the ammonium group.

Synthesis and Preparation

Synthetic Pathways

StepReactionReagents/Conditions
1Core formation2-Aminopyridine, α-haloketone, Δ
27-MethylationCH₃I, K₂CO₃, DMF
3AminationNH₃, Pd/C, H₂
4Salt formationHCl (g), EtOH

The dihydrochloride salt improves stability and solubility in aqueous media, critical for in vitro assays.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as water (≈15 mg/mL at 25°C) and methanol (≈30 mg/mL). The hydrate form stabilizes the crystal lattice, reducing hygroscopicity. Stability studies indicate decomposition above 200°C, with the melting point obscured by decomposition .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N imidazole), and 750 cm⁻¹ (C-Cl).

  • NMR (¹H): δ 2.45 (s, 3H, CH₃), 3.80 (s, 2H, CH₂NH₂), 7.20–7.80 (m, 3H, aromatic) .

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